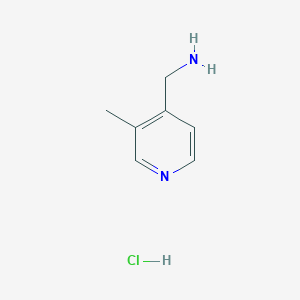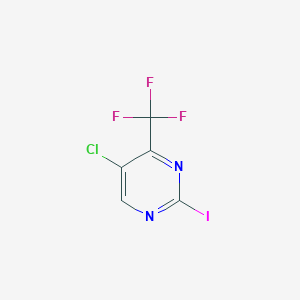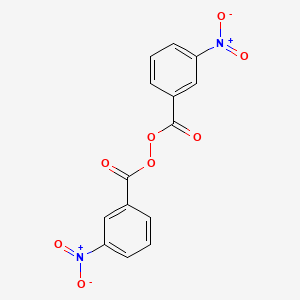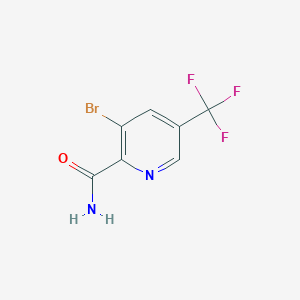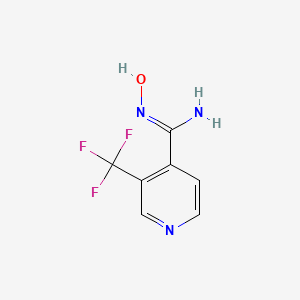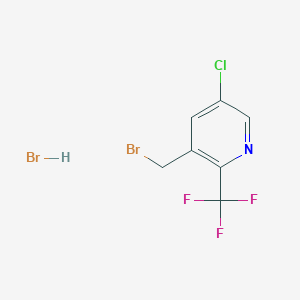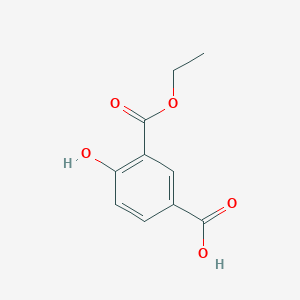![molecular formula C10H7BrFNO B15330308 7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD22557958 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD22557958 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of MFCD22557958.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of MFCD22557958 is scaled up using optimized methods to ensure high yield and purity. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous Processing: Advanced techniques such as continuous flow reactors are employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD22557958 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving MFCD22557958 lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD22557958 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of MFCD22557958, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
MFCD22557958 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of MFCD22557958 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: MFCD22557958 binds to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Modulating Enzymes: The compound can modulate the activity of enzymes involved in various metabolic pathways.
Influencing Gene Expression: MFCD22557958 may affect the expression of certain genes, leading to changes in cellular functions.
Propriétés
Formule moléculaire |
C10H7BrFNO |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
7-bromo-5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-7-4-5(12)3-6-8(7)13-9(14)10(6)1-2-10/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
ZDGVSIDBXSTHEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C(=CC(=C3)F)Br)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


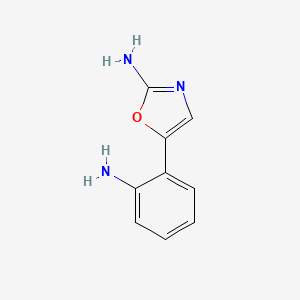
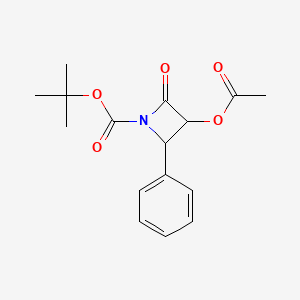
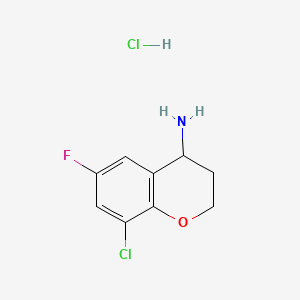
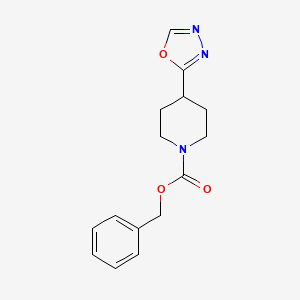


![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
